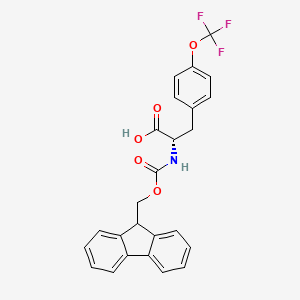
N-Fmoc-O-(trifluoromethyl)-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-Fmoc-O-(trifluoromethyl)-L-tyrosine is a derivative of the amino acid tyrosine, which has been modified to include a trifluoromethyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protective group. This compound is of interest in the field of peptide synthesis, particularly as a phosphotyrosine isostere, which is a non-phosphorous mimic of phosphotyrosine residues commonly found in proteins.
Synthesis Analysis
The synthesis of related Fmoc-protected tyrosine derivatives has been reported in several studies. For instance, a one-step synthesis yielding Nα-Fmoc-4-O-[O′,O″-di-tert-butyl-2-(2-fluoromalonyl)]-L-tyrosine from commercially available materials has been described, which may provide insights into the synthesis of N-Fmoc-O-(trifluoromethyl)-L-tyrosine . Another study reports the design and synthesis of O-(Carboxydifluoromethyl)-L-tyrosine, a non-phosphorous-containing phosphotyrosine isostere, and its conversion into Fmoc-protected derivatives suitable for solid-phase peptide synthesis . These methods could potentially be adapted for the synthesis of N-Fmoc-O-(trifluoromethyl)-L-tyrosine.
Molecular Structure Analysis
The molecular structure of Fmoc-protected tyrosine derivatives is characterized by spectroscopic methods such as NMR, IR, and MS spectra. For example, the synthesis of 9-Fmoc-O-tert-butyl-L-Tyrosine analogues involves protecting the amino group with an Fmoc group and the hydroxy group with a tert-butyl group, with the structure confirmed by these spectroscopic techniques . Similar methods would likely be used to confirm the structure of N-Fmoc-O-(trifluoromethyl)-L-tyrosine.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fmoc-protected tyrosine derivatives typically include amino protection, esterification, and acetylation. For instance, N-Fmoc-O-acetyl-L-tyrosine was synthesized using Fmoc-amino protection and acetylation of the phenolic hydroxyl group . These reactions are crucial for the successful synthesis of the target compound and provide a basis for understanding the reactivity of the trifluoromethyl group in N-Fmoc-O-(trifluoromethyl)-L-tyrosine.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected tyrosine derivatives are influenced by the protective groups and substituents attached to the tyrosine molecule. These properties are essential for the compound's stability and reactivity during peptide synthesis. While specific data on N-Fmoc-O-(trifluoromethyl)-L-tyrosine is not provided, the studies on related compounds offer valuable information on the behavior of such modified amino acids in various chemical environments .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJWCBIGYAOSPW-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-O-(trifluoromethyl)-L-tyrosine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

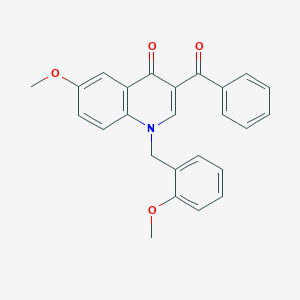
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530812.png)


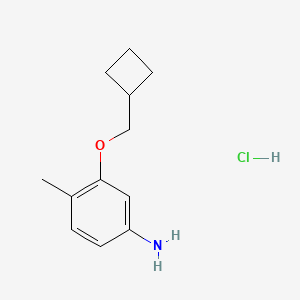
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2530821.png)
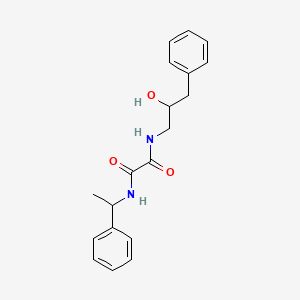

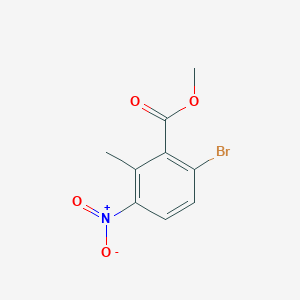

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![2-[(3-chloro-2-ethoxyphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2530833.png)